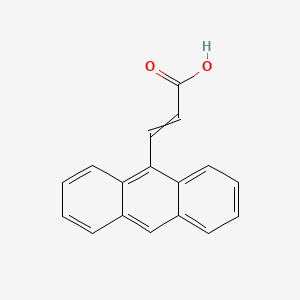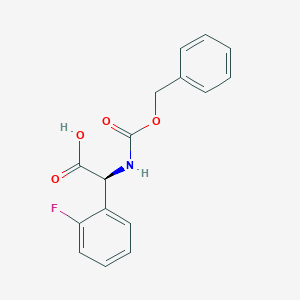![molecular formula C11H22N2O B12438188 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1222778-67-7](/img/structure/B12438188.png)
3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolo[1,2-a]pyrazine ring. The isobutyl group is introduced through alkylation reactions, and the hydroxyl group at the 7-position is typically introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The isobutyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
(3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol include other pyrrolo[1,2-a]pyrazine derivatives with different substituents. Examples include:
- (3R,7R,8aS)-3-methyl-octahydropyrrolo[1,2-a]pyrazin-7-ol
- (3R,7R,8aS)-3-ethyl-octahydropyrrolo[1,2-a]pyrazin-7-ol
Uniqueness
The uniqueness of (3R,7R,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
1222778-67-7 |
|---|---|
Formule moléculaire |
C11H22N2O |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol |
InChI |
InChI=1S/C11H22N2O/c1-8(2)3-9-6-13-7-11(14)4-10(13)5-12-9/h8-12,14H,3-7H2,1-2H3 |
Clé InChI |
CASLEHXZTHAYRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CN2CC(CC2CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



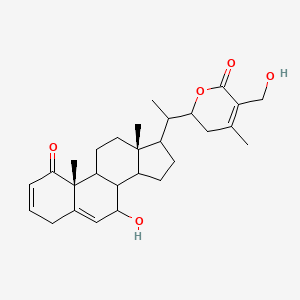
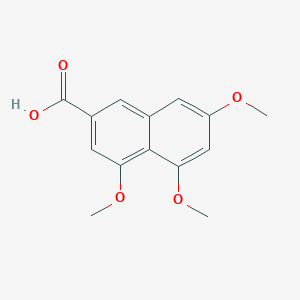
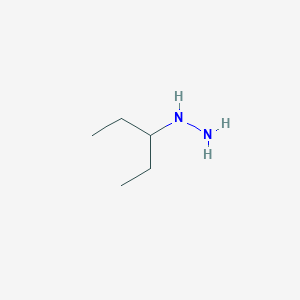
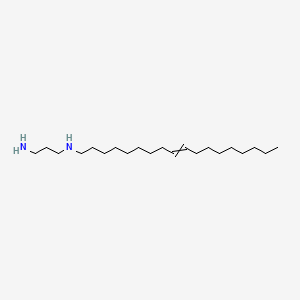
![2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B12438139.png)
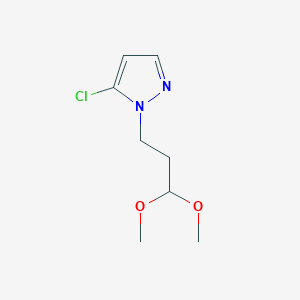
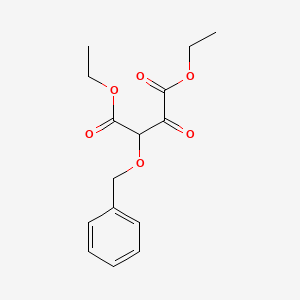
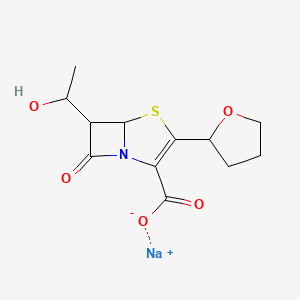
![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)
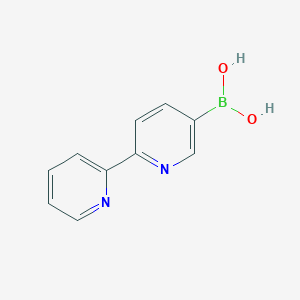
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)
